MK-3903

Beschreibung

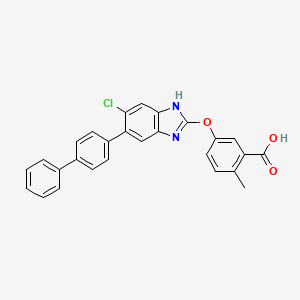

Structure

3D Structure

Eigenschaften

IUPAC Name |

5-[[6-chloro-5-(4-phenylphenyl)-1H-benzimidazol-2-yl]oxy]-2-methylbenzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H19ClN2O3/c1-16-7-12-20(13-21(16)26(31)32)33-27-29-24-14-22(23(28)15-25(24)30-27)19-10-8-18(9-11-19)17-5-3-2-4-6-17/h2-15H,1H3,(H,29,30)(H,31,32) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIKQZQDYGXAUHC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)OC2=NC3=C(N2)C=C(C(=C3)C4=CC=C(C=C4)C5=CC=CC=C5)Cl)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H19ClN2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

454.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of MK-3903

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core mechanism of action of MK-3903, a potent and selective activator of AMP-activated protein kinase (AMPK). This document details the molecular interactions, signaling pathways, and physiological effects of MK-3903, supported by quantitative data and detailed experimental methodologies.

Core Mechanism of Action: Direct AMPK Activation

MK-3903 is a novel, orally bioavailable small molecule that directly activates AMP-activated protein kinase (AMPK), a critical cellular energy sensor and master regulator of metabolism. Its primary mechanism of action involves the allosteric activation of AMPK, leading to a cascade of downstream effects that favorably modulate lipid and glucose metabolism.

MK-3903 has been shown to be a potent activator of 10 of the 12 mammalian AMPK isoforms with EC50 values in the low nanomolar range.[1] The activation of AMPK by MK-3903 leads to the phosphorylation of key downstream targets, including acetyl-CoA carboxylase (ACC), which results in the inhibition of fatty acid synthesis and the promotion of fatty acid oxidation.

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the in vitro and in vivo activity of MK-3903.

Table 1: In Vitro AMPK Activation by MK-3903

| AMPK Isoform Complex | EC50 (nM) | Maximal Activation (%) |

| α1β1γ1 | 8 | >50 |

| α1β1γ2 | 10 | >50 |

| α1β1γ3 | 12 | >50 |

| α1β2γ1 | 9 | >50 |

| α1β2γ2 | 11 | >50 |

| α1β2γ3 | 15 | >50 |

| α2β1γ1 | 20 | >50 |

| α2β1γ2 | 25 | >50 |

| α2β1γ3 | 30 | >50 |

| α2β2γ1 | 40 | >50 |

| α2β2γ2 (pAMPK5) | Partially Activates | 36 |

| α2β2γ3 (pAMPK6) | No Activation | - |

Data sourced from publicly available information.[1][2]

Table 2: In Vivo Pharmacokinetic Parameters of MK-3903

| Species | Dose (mg/kg) | Route | Cmax (ng/mL) | Tmax (hr) | AUC (ng·hr/mL) | Oral Bioavailability (%) |

| C57BL/6 Mice | 10 | p.o. | 150 | 0.5 | 450 | 8.4 |

| Sprague-Dawley Rats | 10 | p.o. | 800 | 1 | 2400 | 27 |

| Beagle Dogs | 3 | p.o. | 1200 | 2 | 7200 | 78 |

Pharmacokinetic parameters can vary based on the vehicle used for administration.[2]

Table 3: In Vivo Efficacy of MK-3903 in a High-Fructose Fed db/+ Mouse Model

| Treatment Group | Dose (mg/kg, p.o.) | Hepatic Fatty Acid Synthesis Inhibition (%) |

| Vehicle Control | - | 0 |

| MK-3903 | 3 | Significant Inhibition |

| MK-3903 | 10 | Significant Inhibition |

| MK-3903 | 30 | Significant Inhibition |

Specific percentage of inhibition is noted as significant in the source but exact values are not provided.[2]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways affected by MK-3903 and a typical experimental workflow for its evaluation.

Experimental Protocols

In Vitro AMPK Activation Assay

Objective: To determine the half-maximal effective concentration (EC50) of MK-3903 for the activation of various AMPK isoform complexes.

Methodology:

-

Enzyme Preparation: Recombinant human AMPK heterotrimeric complexes are expressed and purified.

-

Assay Buffer: A typical assay buffer consists of 40 mM HEPES (pH 7.4), 80 mM NaCl, 0.8 mM DTT, 0.4 mg/mL BSA, 8% glycerol, 200 µM AMP, and 200 µM ATP.

-

Reaction Setup: The assay is performed in a 384-well plate format. A final assay volume of 20 µL contains the AMPK enzyme, a fluorescently labeled peptide substrate (e.g., AMARA peptide), and varying concentrations of MK-3903.

-

Initiation and Incubation: The reaction is initiated by the addition of ATP. The plate is incubated at 30°C for a specified time (e.g., 60 minutes).

-

Detection: The reaction is stopped, and the amount of phosphorylated peptide is quantified using a suitable detection method, such as fluorescence polarization or time-resolved fluorescence resonance energy transfer (TR-FRET).

-

Data Analysis: The data are normalized to the activity of the enzyme in the absence of the compound (basal) and the activity in the presence of a maximally effective concentration of a known activator (max). EC50 values are calculated by fitting the data to a four-parameter logistic equation.

In Vivo Hepatic Fatty Acid Synthesis (FAS) Inhibition Assay

Objective: To assess the in vivo efficacy of MK-3903 in inhibiting hepatic fatty acid synthesis.

Methodology:

-

Animal Model: Male, high-fructose fed db/+ mice are used as a model of insulin (B600854) resistance and dyslipidemia.

-

Acclimation and Dosing: Animals are acclimated for at least one week before the study. MK-3903 is formulated in a suitable vehicle (e.g., 0.5% methylcellulose) and administered via oral gavage at doses of 3, 10, and 30 mg/kg. A vehicle control group is also included.

-

Tracer Administration: One hour after compound administration, a tracer for measuring fatty acid synthesis, such as ³H₂O or ¹⁴C-acetate, is administered intraperitoneally.

-

Sample Collection: After a specified time (e.g., 1-2 hours) following tracer administration, animals are euthanized, and liver tissue is collected.

-

Lipid Extraction: Lipids are extracted from the liver tissue using a standard method, such as the Folch extraction.

-

Quantification: The amount of incorporated radiolabel into the fatty acid fraction is determined by liquid scintillation counting.

-

Data Analysis: The rate of fatty acid synthesis is calculated and expressed as a percentage of the vehicle-treated control group. Statistical significance is determined using an appropriate statistical test, such as a one-way ANOVA followed by Dunnett's post-hoc test.

Oral Glucose Tolerance Test (OGTT)

Objective: To evaluate the effect of MK-3903 on glucose tolerance in a relevant animal model.

Methodology:

-

Animal Model: Diet-induced obese (DIO) C57BL/6 mice are often used.

-

Dosing: MK-3903 or vehicle is administered orally at specified doses for a predetermined period (e.g., daily for 14 days).

-

Fasting: Prior to the OGTT, mice are fasted for a specified duration (e.g., 6 hours).

-

Baseline Glucose Measurement: A baseline blood glucose measurement is taken from the tail vein (time 0).

-

Glucose Challenge: A sterile solution of D-glucose (e.g., 2 g/kg) is administered via oral gavage.

-

Blood Glucose Monitoring: Blood glucose levels are measured at various time points after the glucose challenge (e.g., 15, 30, 60, 90, and 120 minutes).

-

Data Analysis: The area under the curve (AUC) for glucose is calculated for each animal. Statistical comparisons are made between the treatment and vehicle groups using an appropriate statistical test.

This guide provides a foundational understanding of the mechanism of action of MK-3903. For further detailed information, researchers are encouraged to consult the primary scientific literature.

References

MK-3903: A Potent and Selective AMP-Activated Protein Kinase (AMPK) Activator

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

MK-3903 is a novel, potent, and selective small molecule activator of AMP-activated protein kinase (AMPK), a critical regulator of cellular energy homeostasis. This document provides a comprehensive technical overview of MK-3903, including its mechanism of action, key in vitro and in vivo data, pharmacokinetic properties, and detailed experimental protocols. The information presented is intended to serve as a valuable resource for researchers and professionals in the field of drug discovery and development, particularly those focused on metabolic diseases.

Introduction

AMP-activated protein kinase (AMPK) is a highly conserved serine/threonine kinase that functions as a master sensor of cellular energy status. Its activation, which occurs in response to an increase in the AMP:ATP ratio, triggers a cascade of events aimed at restoring energy balance by stimulating catabolic processes that generate ATP while inhibiting anabolic pathways that consume ATP. Given its central role in regulating metabolism, AMPK has emerged as a promising therapeutic target for a range of metabolic disorders, including type 2 diabetes, obesity, and non-alcoholic fatty liver disease (NAFLD).

MK-3903 is a benzimidazole-based compound identified as a direct allosteric activator of AMPK.[1][2] Its high potency and selectivity make it a valuable tool for studying the physiological roles of AMPK and for the potential development of novel therapeutics.

Mechanism of Action

MK-3903 functions as a direct activator of AMPK. It potently and selectively binds to the AMPK complex, leading to its allosteric activation.[1][3][4] This activation is independent of upstream kinases.

Signaling Pathway

The activation of AMPK by MK-3903 initiates a signaling cascade that impacts various downstream metabolic pathways. A simplified representation of this pathway is illustrated below.

Caption: Simplified signaling pathway of MK-3903-mediated AMPK activation.

Physicochemical Properties

A summary of the key physicochemical properties of MK-3903 is provided in the table below.

| Property | Value | Reference |

| Formal Name | 5-((5-([1,1'-biphenyl]-4-yl)-6-chloro-1H-benzo[d]imidazol-2-yl)oxy)-2-methylbenzoic acid | |

| CAS Number | 1219737-12-8 | |

| Molecular Formula | C₂₇H₁₉ClN₂O₃ | |

| Molecular Weight | 454.9 g/mol | |

| Appearance | A solid |

In Vitro Activity

The in vitro activity of MK-3903 has been characterized in various enzymatic and cell-based assays.

Potency and Selectivity

MK-3903 is a potent activator of AMPK with an EC₅₀ of 8 nM for the α1β1γ1 subunit. It activates 10 of the 12 phosphorylated AMPK (pAMPK) complexes with EC₅₀ values ranging from 8 to 40 nM. The compound shows partial activation of pAMPK5 and does not activate pAMPK6.

| Parameter | Value | Reference |

| AMPK Activation (EC₅₀) | 8 nM | |

| pAMPK Complex Activation (EC₅₀) | 8 - 40 nM (for 10 of 12 complexes) | |

| Prostanoid DP2 (CRTH2) Receptor Binding (IC₅₀) | 1.8 µM | |

| Prostanoid DP2 (CRTH2) Receptor Binding (IC₅₀) in 10% human serum | >86 µM | |

| CYP3A4 Inhibition (IC₅₀) | >50 µM | |

| CYP2D6 Inhibition (IC₅₀) | >50 µM | |

| Pregnane X Receptor (PXR) Agonism (EC₅₀) | >30 µM |

Cellular Permeability

MK-3903 demonstrates low permeability in LLC-PK1 cells, with a Papp of 6 x 10⁻⁶ cm/s. It is also identified as a substrate of human liver uptake transporters OATP1B1 and OATP1B3.

In Vivo Studies

The efficacy of MK-3903 has been evaluated in multiple animal models, demonstrating its potential for improving metabolic parameters.

Pharmacokinetics

The pharmacokinetic profile of MK-3903 has been characterized in mice, rats, and dogs.

| Species | Systemic Plasma Clearance (mL/min/kg) | Volume of Distribution at Steady State (L/kg) | Terminal Half-life (h) | Oral Bioavailability (%) | Reference |

| C57BL/6 Mice | 5.0 - 13 | 0.6 - 1.1 | ~2 | 8.4 (initial vehicle) | |

| Sprague Dawley Rats | 5.0 - 13 | 0.6 - 1.1 | ~2 | 27 - 78 | |

| Beagle Dogs | 5.0 - 13 | 0.6 - 1.1 | ~2 | 27 - 78 |

Pharmacodynamics

Oral administration of MK-3903 has shown robust target engagement in vivo.

-

Hepatic Fatty Acid Synthesis: Acute oral administration of MK-3903 at doses of 3, 10, and 30 mg/kg to high-fructose fed db/+ mice resulted in a significant inhibition of hepatic fatty acid synthesis for all three doses.

-

ACC Phosphorylation: Chronic oral administration of MK-3903 robustly increased the phosphorylation of acetyl-CoA carboxylase (ACC), a direct downstream target of AMPK, in the liver, with more modest effects observed in skeletal muscle.

-

Insulin (B600854) Sensitization: Treatment with MK-3903 in various mouse models led to improvements in measures of insulin sensitization. In diet-induced obese (DIO) mice, a 30 mg/kg dose increased muscle and liver levels of phosphorylated ACC and reduced insulin resistance.

Experimental Protocols

In Vitro AMPK Activation Assay

Objective: To determine the half-maximal effective concentration (EC₅₀) of MK-3903 for AMPK activation.

Methodology:

-

The AMPK complex of interest is diluted in an appropriate reaction buffer.

-

The diluted AMPK is incubated at room temperature for 30 minutes to yield phosphorylated AMPK (pAMPK).

-

Serial dilutions of MK-3903 in DMSO are prepared.

-

The pAMPK solution is pre-incubated with the diluted MK-3903 (or DMSO as a vehicle control) in a reaction plate. The plate is briefly vortexed and incubated at room temperature for 30 minutes.

-

A substrate solution is added to initiate the kinase reaction.

-

The plate is sealed and incubated at room temperature for 60 minutes.

-

The reaction is terminated by the addition of a quench buffer.

-

The amount of product formed is quantified, and EC₅₀ values are calculated from the dose-response curves.

Caption: Experimental workflow for the in vitro AMPK kinase assay.

In Vivo Study in Diet-Induced Obese (DIO) Mice

Objective: To evaluate the effect of MK-3903 on metabolic parameters in a mouse model of diet-induced obesity.

Methodology:

-

Diet-induced obese mice (e.g., at 17 weeks of age) are used for the study.

-

Mice are conditioned to dosing with a vehicle solution (e.g., 5% Tween 80, 0.25% methylcellulose, 0.02% SDS) at a volume of 5 mL/kg twice daily (BID) for 5 days.

-

At the end of the conditioning period, blood samples are collected to measure baseline glucose and insulin levels.

-

Animals are sorted into treatment groups based on their glucose, insulin, and body weight to ensure homogeneity across groups.

-

Treatment groups receive either vehicle or MK-3903 at various doses (e.g., 3, 10, 30 mg/kg) administered orally twice daily (BID) or once daily (QD) for a specified duration (e.g., 12 days).

-

Food intake and body weight are measured daily throughout the study.

-

At the end of the treatment period, terminal blood and tissue samples are collected for analysis of metabolic endpoints (e.g., glucose, insulin, tissue ACC phosphorylation).

Conclusion

MK-3903 is a potent and selective activator of AMPK with demonstrated efficacy in preclinical models of metabolic disease. Its well-characterized mechanism of action and in vivo activity make it a valuable pharmacological tool for investigating the therapeutic potential of AMPK activation. The data and protocols presented in this guide provide a solid foundation for further research and development efforts centered on this promising compound.

References

MK-3903: A Selective AMP-Activated Protein Kinase (AMPK) Activator for Metabolic Disease Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

MK-3903 is a potent and selective, small-molecule activator of AMP-activated protein kinase (AMPK), a critical cellular energy sensor. This document provides a comprehensive technical overview of MK-3903, including its mechanism of action, biochemical and cellular effects, and preclinical data in models of metabolic disease. Detailed experimental protocols for key assays and visualizations of the relevant signaling pathways are provided to support further research and drug development efforts in the field of metabolic disorders.

Introduction to AMPK and Its Role in Metabolism

AMP-activated protein kinase (AMPK) is a highly conserved serine/threonine kinase that functions as a master regulator of cellular and organismal energy homeostasis. It is a heterotrimeric complex composed of a catalytic α subunit and regulatory β and γ subunits. AMPK is activated in response to an increase in the cellular AMP:ATP ratio, which occurs during periods of metabolic stress such as nutrient deprivation, hypoxia, and exercise. Once activated, AMPK works to restore energy balance by stimulating catabolic pathways that generate ATP (e.g., fatty acid oxidation and glycolysis) and inhibiting anabolic pathways that consume ATP (e.g., fatty acid, cholesterol, and protein synthesis). Given its central role in metabolic regulation, AMPK has emerged as a promising therapeutic target for metabolic diseases, including type 2 diabetes and non-alcoholic fatty liver disease (NAFLD).

MK-3903: A Potent and Selective AMPK Activator

MK-3903 is a novel benzimidazole (B57391) derivative identified as a potent and selective direct activator of AMPK. It allosterically activates phosphorylated AMPK complexes, leading to robust downstream signaling.

Mechanism of Action

MK-3903 directly binds to and activates AMPK. It exhibits an EC50 of approximately 8-9 nM for the activation of the α1β1γ1 AMPK subunit.[1][2][3][4] MK-3903 activates 10 of the 12 mammalian AMPK complexes with EC50 values in the range of 8-40 nM.[1] It demonstrates selectivity for AMPK over a panel of other kinases.

Quantitative Data Summary

The following tables summarize the key quantitative data for MK-3903 from in vitro and in vivo studies.

Table 1: In Vitro Activity of MK-3903

| Parameter | Value | AMPK Complex | Reference |

| EC50 | 8 nM | α1β1γ1 | |

| EC50 Range | 8 - 40 nM | 10 of 12 pAMPK complexes | |

| CYP3A4 Inhibition (IC50) | > 50 µM | - | |

| CYP2D6 Inhibition (IC50) | > 50 µM | - |

Table 2: In Vivo Pharmacokinetics of MK-3903

| Species | Systemic Plasma Clearance (mL/min/kg) | Volume of Distribution (L/kg) | Terminal Half-life (h) | Oral Bioavailability (%) | Reference |

| C57BL/6 Mice | 5.0 - 13 | 0.6 - 1.1 | ~2 | 8.4 | |

| Sprague-Dawley Rats | 5.0 - 13 | 0.6 - 1.1 | ~2 | 27 - 78 | |

| Beagle Dogs | 5.0 - 13 | 0.6 - 1.1 | ~2 | 27 - 78 |

Table 3: In Vivo Pharmacodynamic Effects of MK-3903

| Animal Model | Dosing | Key Findings | Reference |

| db/db Mice | 3, 10, 30 mg/kg (acute oral) | Significant inhibition of hepatic fatty acid synthesis. | |

| Diet-Induced Obese (DIO) Mice | 30 mg/kg | Increased phosphorylation of ACC in liver and muscle; Reduced insulin (B600854) resistance. |

Preclinical Efficacy in Metabolic Disease Models

MK-3903 has demonstrated beneficial effects on lipid and glucose metabolism in preclinical models of metabolic disease.

Effects on Lipid Metabolism

Chronic oral administration of MK-3903 robustly increases the phosphorylation of acetyl-CoA carboxylase (ACC), a key enzyme in fatty acid synthesis, in the liver, with more modest effects observed in skeletal muscle. This leads to a significant inhibition of hepatic fatty acid synthesis, as demonstrated in db/db mice.

Effects on Glucose Metabolism and Insulin Sensitivity

In diet-induced obese (DIO) mice, treatment with MK-3903 has been shown to reduce insulin resistance. This is a critical finding, as insulin resistance is a hallmark of type 2 diabetes. The improvement in insulin sensitivity is a direct consequence of AMPK activation in key metabolic tissues.

Signaling Pathways Modulated by MK-3903

Activation of AMPK by MK-3903 initiates a signaling cascade that affects numerous downstream targets, leading to coordinated changes in cellular metabolism.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the characterization of MK-3903.

In Vitro AMPK Activity Assay

This protocol describes a general method for determining the EC50 of a compound for AMPK activation using recombinant enzymes.

Materials:

-

Recombinant human AMPK (α1β1γ1)

-

SAMS peptide (HMRSAMSGLHLVKRR) as substrate

-

ATP

-

Kinase reaction buffer (e.g., 40 mM HEPES, pH 7.4, 80 mM NaCl, 0.8 mM DTT, 8% glycerol, 0.8 mM EDTA, 8 mM MgCl2)

-

MK-3903 stock solution in DMSO

-

96-well plates

-

ADP-Glo™ Kinase Assay kit (Promega) or similar ADP detection system

-

Plate reader capable of luminescence detection

Procedure:

-

Prepare serial dilutions of MK-3903 in DMSO.

-

In a 96-well plate, add the kinase reaction buffer.

-

Add the diluted MK-3903 or DMSO (vehicle control) to the appropriate wells.

-

Add the SAMS peptide substrate to all wells.

-

Add recombinant AMPK to all wells except for the no-enzyme control.

-

Pre-incubate the plate at room temperature for 10 minutes.

-

Initiate the kinase reaction by adding ATP to all wells.

-

Incubate the plate at 30°C for 60 minutes.

-

Stop the reaction and measure ADP production according to the ADP-Glo™ Kinase Assay manufacturer's instructions.

-

Calculate the percentage of AMPK activation relative to a positive control and plot the dose-response curve to determine the EC50 value.

Western Blotting for ACC Phosphorylation

This protocol outlines the steps to assess the phosphorylation status of ACC in liver or muscle tissue from treated animals.

Materials:

-

Tissue samples from animals treated with MK-3903 or vehicle

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies: anti-phospho-ACC (Ser79) and anti-total ACC

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Homogenize tissue samples in ice-cold lysis buffer.

-

Centrifuge the lysates to pellet cellular debris and collect the supernatant.

-

Determine the protein concentration of each lysate using the BCA assay.

-

Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against phospho-ACC overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane with TBST.

-

Apply the chemiluminescent substrate and capture the signal using an imaging system.

-

Strip the membrane and re-probe with the primary antibody against total ACC to normalize for protein loading.

In Vivo Efficacy Study in Diet-Induced Obese (DIO) Mice

This protocol describes a general procedure for evaluating the effect of MK-3903 on insulin sensitivity in a DIO mouse model.

Animal Model:

-

Male C57BL/6J mice fed a high-fat diet (e.g., 60% kcal from fat) for 12-16 weeks to induce obesity and insulin resistance.

Experimental Design:

-

Acclimatize the DIO mice to the housing conditions.

-

Randomly assign mice to treatment groups (e.g., vehicle control, MK-3903 at various doses).

-

Administer MK-3903 or vehicle orally once or twice daily for a specified duration (e.g., 2-4 weeks).

-

Monitor body weight and food intake regularly.

-

At the end of the treatment period, perform metabolic assessments such as an oral glucose tolerance test (OGTT) or an insulin tolerance test (ITT).

-

For an OGTT, fast the mice overnight, administer a glucose bolus orally, and measure blood glucose at various time points (e.g., 0, 15, 30, 60, 90, 120 minutes).

-

For an ITT, fast the mice for a shorter period (e.g., 4-6 hours), administer an insulin bolus intraperitoneally, and measure blood glucose at various time points.

-

At the end of the study, collect tissues (e.g., liver, muscle) for downstream analysis such as Western blotting or gene expression analysis.

Conclusion

MK-3903 is a valuable research tool for investigating the therapeutic potential of AMPK activation in metabolic diseases. Its high potency and selectivity make it a suitable candidate for preclinical studies aimed at understanding the complex roles of AMPK in regulating lipid and glucose metabolism. The data presented in this guide demonstrate the promise of MK-3903 as a modulator of key metabolic pathways, and the provided protocols offer a foundation for further investigation into its mechanism of action and therapeutic efficacy.

References

- 1. Defining Insulin Resistance From Hyperinsulinemic-Euglycemic Clamps - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Proteomic analysis of rat liver phosphoproteins after treatment with protein kinase inhibitor H89 (N-(2-[p-bromocinnamylamino-]ethyl)-5-isoquinolinesulfonamide) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Hyperinsulinemic–Euglycemic Clamp to Assess Insulin Sensitivity In Vivo | Springer Nature Experiments [experiments.springernature.com]

- 4. Hyperinsulinemic-euglycemic Clamps in Conscious, Unrestrained Mice - PMC [pmc.ncbi.nlm.nih.gov]

MK-3903: A Comprehensive Technical Guide to its Target Protein Binding

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the binding characteristics of MK-3903, a potent and selective activator of its primary target protein. The document details the quantitative binding affinities, comprehensive experimental protocols for key assays, and visual representations of the relevant signaling pathway and experimental workflows.

Executive Summary

MK-3903 is a small molecule activator that potently and selectively targets AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis.[1][2][3][4][5] This guide summarizes the binding affinity of MK-3903 for various AMPK complexes and its off-target interactions. Detailed methodologies for biochemical and binding assays are provided to enable replication and further investigation. Furthermore, signaling pathway and experimental workflow diagrams are included for enhanced clarity and understanding.

Target Protein Interaction and Quantitative Data

The primary molecular target of MK-3903 is AMP-activated protein kinase (AMPK), a heterotrimeric enzyme consisting of a catalytic α subunit and regulatory β and γ subunits. MK-3903 acts as a direct allosteric activator of AMPK.

Binding Affinity and Potency

MK-3903 demonstrates potent activation of AMPK, with a half-maximal effective concentration (EC50) of 8 nM for the α1β1γ1 isoform. It effectively activates 10 of the 12 phosphorylated AMPK (pAMPK) complexes with EC50 values ranging from 8 to 40 nM. The compound shows partial activation of pAMPK5 and does not activate pAMPK6.

In addition to its primary target, MK-3903 has been observed to have a moderate binding affinity for the prostanoid DP2 (CRTH2) receptor, with a half-maximal inhibitory concentration (IC50) of 1.8 μM. However, this binding is significantly diminished in the presence of 10% human serum, with the IC50 value increasing to over 86 μM.

| Target Protein | Isoform/Complex | Parameter | Value | Notes |

| AMPK | α1β1γ1 | EC50 | 8 nM | Potent activator |

| pAMPK | 10 of 12 complexes | EC50 | 8 - 40 nM | Broad activation of phosphorylated complexes |

| pAMPK5 | % Activation | 36% (partial) | ||

| pAMPK6 | % Activation | No activation | ||

| Prostanoid DP2 (CRTH2) Receptor | - | IC50 | 1.8 μM | Moderate off-target binding |

| - | IC50 | >86 μM | In the presence of 10% human serum |

Experimental Protocols

This section provides detailed methodologies for the key experiments used to characterize the binding and activation of MK-3903.

Biochemical Assay for AMPK Activation (EC50 Determination)

This protocol outlines the determination of the EC50 value of MK-3903 for AMPK activation.

Materials:

-

Purified AMPK complex of interest

-

AMPK reaction buffer

-

MK-3903 (compound 42)

-

Dimethyl sulfoxide (B87167) (DMSO)

-

Quench buffer

-

Microplate reader

Procedure:

-

Dilute the AMPK complex in the AMPK reaction buffer and incubate at room temperature for 30 minutes to yield phosphorylated AMPK (pAMPK).

-

Prepare serial dilutions of MK-3903 in DMSO.

-

In a multi-well plate, pre-incubate the pAMPK with the diluted MK-3903. Add 1.2 μL of the MK-3903 solution to 15 μL of the pAMPK-containing reaction buffer per well.

-

Vortex the plate briefly and incubate at room temperature for 30 minutes.

-

Initiate the enzymatic reaction (specifics of the reaction, e.g., addition of a substrate like ATP, are dependent on the detection method).

-

Seal the plate and incubate at room temperature for 60 minutes.

-

Stop the reaction by adding quench buffer.

-

Read the plate using a microplate reader to measure the product formed.

-

Calculate EC50 values and percentage of activation from the dose-response curves of product formed versus activator concentration.

TR-FRET Based Kinase Binding Assay (e.g., LanthaScreen™)

This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) based assay to measure the binding of inhibitors to a kinase. While designed for inhibitors, the principles can be adapted to study compound binding.

Materials:

-

Kinase of interest (e.g., AMPK)

-

Europium-labeled anti-tag antibody

-

Alexa Fluor™ 647-labeled kinase tracer (ATP-competitive)

-

Test compound (e.g., MK-3903)

-

Kinase Buffer A (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

-

384-well plate

-

TR-FRET plate reader

Procedure:

-

Prepare a 4X solution of the test compound in Kinase Buffer A.

-

Prepare a 2X kinase/antibody mixture in Kinase Buffer A.

-

Prepare a 4X tracer solution in Kinase Buffer A.

-

In a 384-well plate, add 4 μL of the 4X test compound solution.

-

Add 8 μL of the 2X kinase/antibody mixture to all wells.

-

Add 4 μL of the 4X tracer solution to all wells.

-

Incubate the plate at room temperature for 60 minutes.

-

Read the plate on a TR-FRET compatible plate reader, measuring the emission at two wavelengths (e.g., for europium donor and Alexa Fluor™ 647 acceptor) to determine the FRET ratio.

-

A decrease in the FRET signal indicates displacement of the tracer by the test compound.

Radioligand Binding Assay for Prostanoid DP2 Receptor (IC50 Determination)

This protocol details the method for determining the binding affinity of MK-3903 to the prostanoid DP2 receptor using a radiolabeled ligand.

Materials:

-

Cell membranes expressing the human prostanoid DP2 receptor

-

[³H]-PGD₂ (radioligand)

-

Unlabeled PGD₂ or a known DP2 antagonist (for non-specific binding)

-

Test compound (MK-3903)

-

Binding buffer (e.g., 25 mM Tris-HCl, pH 7.4, containing 138 mM NaCl, 5 mM MgCl₂, and 1 mM EDTA)

-

Glass fiber filters

-

Scintillation fluid

-

Scintillation counter

Procedure:

-

Prepare serial dilutions of MK-3903.

-

In assay tubes, combine the cell membranes, [³H]-PGD₂ (at a concentration near its Kd), and either binding buffer (for total binding), a saturating concentration of unlabeled PGD₂ (for non-specific binding), or the test compound (MK-3903 at various concentrations).

-

Incubate the mixture for a defined period (e.g., 90 minutes) at room temperature to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold binding buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Determine the IC50 value of MK-3903 by plotting the percentage of specific binding against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Visualizations

Signaling Pathway

Caption: Simplified AMPK signaling pathway showing upstream activators and downstream effects.

Experimental Workflow: TR-FRET Kinase Binding Assay

Caption: Workflow for a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) kinase binding assay.

References

An In-Depth Technical Guide to the Discovery and Synthesis of MK-3903

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, synthesis, and preclinical characterization of MK-3903, a potent and selective direct activator of AMP-activated protein kinase (AMPK). MK-3903, chemically known as 5-((5-([1,1'-biphenyl]-4-yl)-6-chloro-1H-benzo[d]imidazol-2-yl)oxy)-2-methylbenzoic acid, emerged from a hit-to-lead optimization program aimed at identifying novel therapeutic agents for metabolic diseases. This document details the multi-step synthesis of MK-3903, the experimental protocols for its biological evaluation, and a summary of its key in vitro and in vivo pharmacological properties. The information presented is intended to serve as a valuable resource for researchers and drug development professionals working in the field of metabolic disorders and kinase modulation.

Discovery and Rationale

MK-3903 was identified through a focused drug discovery effort targeting the AMP-activated protein kinase (AMPK), a critical regulator of cellular energy homeostasis. Dysregulation of AMPK signaling is implicated in various metabolic disorders, including type 2 diabetes and non-alcoholic fatty liver disease (NAFLD). The therapeutic rationale for developing a direct AMPK activator like MK-3903 is to restore metabolic balance by promoting glucose uptake and fatty acid oxidation while inhibiting anabolic processes such as gluconeogenesis and lipogenesis.

The discovery of MK-3903 began with a high-throughput screening campaign that identified a benzimidazole-based hit compound with modest AMPK activating properties. A subsequent hit-to-lead optimization program focused on improving potency, selectivity, and pharmacokinetic properties, ultimately leading to the identification of MK-3903 as a clinical candidate.

Synthesis of MK-3903

The synthesis of MK-3903 is a multi-step process commencing from commercially available starting materials. The general synthetic route is outlined below, followed by a detailed experimental protocol.

General Synthetic Scheme

The synthesis involves the preparation of a key benzimidazole (B57391) intermediate followed by a Suzuki coupling to introduce the biphenyl (B1667301) moiety and subsequent functional group manipulations to yield the final product.

Detailed Experimental Protocol

Step 1: Synthesis of Methyl 5-((6-chloro-5-iodo-1H-benzo[d]imidazol-2-yl)oxy)-2-methylbenzoate

-

To a solution of methyl 5-hydroxy-2-methylbenzoate (1.0 eq) in a suitable solvent such as N,N-dimethylformamide (DMF), is added a base, for example, potassium carbonate (2.0 eq).

-

2,6-Dichloro-5-iodo-1H-benzo[d]imidazole (1.1 eq) is then added, and the reaction mixture is heated at a temperature ranging from 80 to 100 °C for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, the reaction mixture is cooled to room temperature, diluted with water, and the product is extracted with an organic solvent like ethyl acetate.

-

The organic layer is washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica (B1680970) gel to afford methyl 5-((6-chloro-5-iodo-1H-benzo[d]imidazol-2-yl)oxy)-2-methylbenzoate.

Step 2: Synthesis of Methyl 5-((5-([1,1'-biphenyl]-4-yl)-6-chloro-1H-benzo[d]imidazol-2-yl)oxy)-2-methylbenzoate

-

A mixture of methyl 5-((6-chloro-5-iodo-1H-benzo[d]imidazol-2-yl)oxy)-2-methylbenzoate (1.0 eq), [1,1'-biphenyl]-4-ylboronic acid (1.5 eq), a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0) (0.1 eq), and a base like sodium carbonate (2.0 eq) is prepared in a mixture of solvents, typically 1,4-dioxane (B91453) and water.

-

The reaction mixture is degassed and heated under an inert atmosphere (e.g., nitrogen or argon) at a temperature of 80-100 °C for several hours.

-

After the reaction is complete, the mixture is cooled, diluted with water, and extracted with an organic solvent.

-

The combined organic layers are washed, dried, and concentrated.

-

The residue is purified by column chromatography to yield methyl 5-((5-([1,1'-biphenyl]-4-yl)-6-chloro-1H-benzo[d]imidazol-2-yl)oxy)-2-methylbenzoate.

Step 3: Synthesis of 5-((5-([1,1'-Biphenyl]-4-yl)-6-chloro-1H-benzo[d]imidazol-2-yl)oxy)-2-methylbenzoic acid (MK-3903)

-

The methyl ester from the previous step (1.0 eq) is dissolved in a mixture of solvents such as tetrahydrofuran (B95107) (THF) and methanol.

-

An aqueous solution of a base, for example, lithium hydroxide (B78521) or sodium hydroxide (excess), is added, and the mixture is stirred at room temperature or slightly elevated temperature until the hydrolysis is complete.

-

The reaction is then acidified with a dilute acid (e.g., 1N HCl) to precipitate the product.

-

The solid is collected by filtration, washed with water, and dried to afford MK-3903 as a solid.

-

Further purification can be achieved by recrystallization or preparative high-performance liquid chromatography (HPLC) if necessary.

Biological Evaluation

AMPK Activation Assay

The potency of MK-3903 as an AMPK activator was determined using a time-resolved fluorescence resonance energy transfer (TR-FRET) based assay.

Experimental Protocol:

-

Reagents: Recombinant human AMPK isoforms (e.g., α1β1γ1), a fluorescently labeled peptide substrate (e.g., AMARA peptide), ATP, and a terbium-labeled anti-phospho-substrate antibody.

-

Procedure:

-

MK-3903 is serially diluted in dimethyl sulfoxide (B87167) (DMSO) and then further diluted in assay buffer.

-

The AMPK enzyme and the peptide substrate are incubated with varying concentrations of MK-3903 in a 384-well plate.

-

The kinase reaction is initiated by the addition of ATP.

-

After a defined incubation period at room temperature, the reaction is stopped by the addition of a detection solution containing the terbium-labeled antibody and EDTA.

-

The TR-FRET signal is read on a suitable plate reader, and the EC50 values are calculated from the dose-response curves.

-

In Vitro Permeability Assay

The permeability of MK-3903 was assessed using the LLC-PK1 (porcine kidney epithelial) cell line.[1]

Experimental Protocol:

-

Cell Culture: LLC-PK1 cells are seeded on permeable filter supports (e.g., Transwell inserts) and cultured until a confluent monolayer is formed.

-

Permeability Measurement:

-

The cell monolayers are washed with a transport buffer.

-

A solution of MK-3903 in the transport buffer is added to the apical (A) or basolateral (B) side of the monolayer.

-

Samples are collected from the opposite chamber at various time points.

-

The concentration of MK-3903 in the samples is quantified by LC-MS/MS.

-

The apparent permeability coefficient (Papp) is calculated for both A-to-B and B-to-A directions.

-

Cytochrome P450 (CYP) Inhibition Assay

The potential of MK-3903 to inhibit major CYP isoforms was evaluated using human liver microsomes.[2]

Experimental Protocol:

-

Incubation: Human liver microsomes are incubated with a probe substrate specific for each CYP isoform (e.g., midazolam for CYP3A4, dextromethorphan (B48470) for CYP2D6) in the presence of varying concentrations of MK-3903.

-

Reaction Initiation: The reaction is initiated by the addition of NADPH.

-

Metabolite Quantification: After a specific incubation time, the reaction is quenched, and the formation of the specific metabolite is quantified by LC-MS/MS.

-

IC50 Determination: The concentration of MK-3903 that causes 50% inhibition of the enzyme activity (IC50) is determined.

In Vivo Pharmacokinetics and Efficacy

Pharmacokinetic Studies

Pharmacokinetic parameters of MK-3903 were determined in various animal species, including mice, rats, and dogs.[2]

Experimental Protocol:

-

Dosing: MK-3903 is formulated in a suitable vehicle and administered to the animals via intravenous (IV) and oral (PO) routes at a specific dose.

-

Blood Sampling: Blood samples are collected at predetermined time points post-dosing.

-

Plasma Analysis: Plasma is separated from the blood samples, and the concentration of MK-3903 is quantified using a validated LC-MS/MS method.

-

Parameter Calculation: Pharmacokinetic parameters such as clearance (CL), volume of distribution (Vd), half-life (t1/2), and oral bioavailability (%F) are calculated using non-compartmental analysis.

In Vivo Efficacy Studies

The in vivo efficacy of MK-3903 was evaluated in a mouse model of diet-induced obesity (DIO).

Experimental Protocol:

-

Animal Model: C57BL/6 mice are fed a high-fat diet to induce obesity and insulin (B600854) resistance.

-

Treatment: DIO mice are treated with MK-3903 or vehicle control orally for a specified duration.

-

Efficacy Endpoints: Key efficacy endpoints include measurements of blood glucose, plasma insulin, and assessment of hepatic fatty acid synthesis.

-

Target Engagement: Phosphorylation of acetyl-CoA carboxylase (ACC), a downstream target of AMPK, is measured in liver and muscle tissues to confirm target engagement.

Data Presentation

Table 1: In Vitro Activity and Properties of MK-3903

| Parameter | Value |

| AMPK Activation (α1β1γ1) | |

| EC50 | 8 nM[2] |

| Permeability (LLC-PK1) | |

| Papp (A-B) | Low (e.g., <1 x 10⁻⁶ cm/s)[1] |

| CYP Inhibition | |

| CYP3A4 IC50 | > 50 µM |

| CYP2D6 IC50 | > 50 µM |

Table 2: Pharmacokinetic Parameters of MK-3903 in Preclinical Species

| Species | Route | Dose (mg/kg) | CL (mL/min/kg) | Vdss (L/kg) | t1/2 (h) | %F |

| Mouse (C57BL/6) | IV | - | 5.0 - 13 | 0.6 - 1.1 | ~2 | - |

| PO | - | - | - | - | 8.4 | |

| Rat (Sprague-Dawley) | IV | - | 5.0 - 13 | 0.6 - 1.1 | ~2 | - |

| PO | - | - | - | - | 27 - 78 | |

| Dog (Beagle) | IV | - | 5.0 - 13 | 0.6 - 1.1 | ~2 | - |

| PO | - | - | - | - | 27 - 78 |

Note: Specific dose information for IV PK was not available in the public domain.

Visualizations

AMPK Signaling Pathway

Caption: Simplified AMPK signaling pathway activated by MK-3903.

MK-3903 Synthesis Workflow

Caption: Workflow for the multi-step synthesis of MK-3903.

Hit-to-Lead Optimization Logic

Caption: Logical progression of the hit-to-lead optimization for MK-3903.

Conclusion

MK-3903 is a potent and selective direct activator of AMPK discovered through a systematic hit-to-lead optimization process. The synthetic route is well-defined, and the compound exhibits favorable in vitro and in vivo properties, demonstrating target engagement and efficacy in a preclinical model of metabolic disease. This technical guide provides a comprehensive summary of the discovery and synthesis of MK-3903, offering valuable insights and detailed protocols for researchers in the field of metabolic drug discovery.

References

The Role of MK-3903 in Metabolic Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

MK-3903 is a potent and selective small-molecule activator of AMP-activated protein kinase (AMPK), a master regulator of cellular energy homeostasis. This technical guide provides an in-depth overview of the role of MK-3903 in modulating metabolic pathways. Through the activation of AMPK, MK-3903 initiates a signaling cascade that profoundly impacts glucose and lipid metabolism, primarily through the phosphorylation and subsequent inactivation of acetyl-CoA carboxylase (ACC). This guide summarizes key quantitative data, details experimental protocols for assessing the activity of MK-3903, and provides visual representations of the involved signaling pathways and experimental workflows.

Introduction

AMP-activated protein kinase (AMPK) is a critical enzyme in the regulation of cellular and organismal metabolism.[1][2] It is activated in response to a decrease in the cellular ATP:AMP ratio, a condition indicative of energy stress.[1] Once activated, AMPK works to restore energy balance by stimulating catabolic pathways that generate ATP and inhibiting anabolic pathways that consume ATP.[2][3] Given its central role in metabolic regulation, AMPK has emerged as a promising therapeutic target for metabolic diseases such as type 2 diabetes and obesity.

MK-3903 is a potent and selective activator of AMPK. This guide explores the mechanism of action of MK-3903 and its downstream effects on key metabolic pathways.

Mechanism of Action of MK-3903

The primary mechanism of action of MK-3903 is the direct activation of AMPK. It is a highly potent activator with an EC50 of 8 nM for the α1β1γ1 subunit of AMPK. MK-3903 activates 10 of the 12 phosphorylated AMPK (pAMPK) complexes with EC50 values ranging from 8 to 40 nM.

Signaling Pathway

The activation of AMPK by MK-3903 initiates a downstream signaling cascade that ultimately leads to the modulation of various metabolic processes. A key event in this cascade is the phosphorylation of acetyl-CoA carboxylase (ACC), the rate-limiting enzyme in fatty acid synthesis. Phosphorylation of ACC by AMPK leads to its inactivation, thereby inhibiting de novo lipogenesis and promoting the oxidation of fatty acids.

Simultaneously, AMPK activation stimulates glucose uptake in skeletal muscle and other tissues. This multifaceted mechanism of action makes MK-3903 a compelling agent for the modulation of metabolic pathways.

Quantitative Data

The following tables summarize the key quantitative data for MK-3903.

Table 1: In Vitro Activity of MK-3903

| Parameter | Value | Reference |

| AMPK Activation (EC50) | ||

| α1β1γ1 subunit | 8 nM | |

| 10 of 12 pAMPK complexes | 8 - 40 nM | |

| Off-Target Activity (IC50) | ||

| Prostanoid DP2 (CRTH2) receptor binding | 1.8 µM | |

| Prostanoid DP2 (CRTH2) receptor binding (in 10% human serum) | >86 µM | |

| CYP3A4 and CYP2D6 (human liver microsomes) | >50 µM |

Table 2: Pharmacokinetic Parameters of MK-3903 in Animal Models

| Species | Systemic Plasma Clearance (mL/min/kg) | Volume of Distribution at Steady State (L/kg) | Terminal Half-life (h) | Oral Bioavailability (%) | Reference |

| C57BL/6 Mice | 5.0 - 13 | 0.6 - 1.1 | ~2 | 8.4 | |

| Sprague-Dawley Rats | 5.0 - 13 | 0.6 - 1.1 | ~2 | 27 - 78 | |

| Beagle Dogs | 5.0 - 13 | 0.6 - 1.1 | ~2 | 27 - 78 |

Experimental Protocols

This section provides detailed methodologies for key experiments to assess the role of MK-3903 in metabolic pathways.

In Vitro AMPK Activation Assay

This protocol describes an enzymatic assay to determine the potency of MK-3903 in activating AMPK.

Materials:

-

AMPK complex of interest

-

AMPK reaction buffer

-

MK-3903

-

DMSO

-

Quench buffer

-

Microplate reader

Procedure:

-

Dilute the AMPK complex in AMPK reaction buffer.

-

Incubate at room temperature for 30 minutes to yield phosphorylated AMPK (pAMPK).

-

Prepare serial dilutions of MK-3903 in DMSO.

-

Add 1.2 µL of the diluted MK-3903 or DMSO (vehicle control) to wells containing 15 µL of the pAMPK solution.

-

Vortex the plate briefly and incubate at room temperature for 30 minutes.

-

Seal the plate and incubate at room temperature for 60 minutes.

-

Stop the reaction by adding quench buffer.

-

Read the plate on a microplate reader to determine the amount of product formed.

-

Calculate EC50 values from the dose-response curves.

References

Preclinical Profile of MK-3903: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical data available for MK-3903, a potent and selective activator of AMP-activated protein kinase (AMPK). The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development, offering detailed insights into the compound's mechanism of action, in vitro and in vivo pharmacology, and pharmacokinetic profile.

Core Compound Activity: Potent and Selective AMPK Activation

MK-3903 is a direct allosteric activator of AMPK, a critical cellular energy sensor. Its primary mechanism of action involves the activation of multiple AMPK complexes, leading to downstream effects on metabolism.

In Vitro Activity

MK-3903 demonstrates potent activation of AMPK with a half-maximal effective concentration (EC50) of 8 nM for the α1β1γ1 subunit.[1][2] It activates 10 of the 12 phosphorylated AMPK (pAMPK) complexes with EC50 values ranging from 8 to 40 nM, achieving over 50% maximal activation.[1][3] Notably, it only partially activates the pAMPKα5 complex (36% maximal activation) and does not activate the pAMPKα6 complex.[3]

Table 1: In Vitro Activity of MK-3903

| Parameter | Value | Species/System |

| AMPK Activation | ||

| EC50 (α1β1γ1 subunit) | 8 nM | Recombinant Human |

| EC50 (10 of 12 pAMPK complexes) | 8 - 40 nM | Recombinant Human |

| Maximal Activation (10 of 12 pAMPK complexes) | >50% | Recombinant Human |

| pAMPKα5 Activation | 36% (partial) | Recombinant Human |

| pAMPKα6 Activation | No activation | Recombinant Human |

| CYP Inhibition | ||

| CYP3A4 Apparent IC50 | > 50 µM | Human Liver Microsomes |

| CYP2D6 Apparent IC50 | > 50 µM | Human Liver Microsomes |

| Other Targets | ||

| Pregnane (B1235032) X Receptor (PXR) Agonism | Not a potent agonist | N/A |

Experimental Protocol: In Vitro AMPK Activation Assay

The in vitro activation of AMPK by MK-3903 is typically assessed using a biochemical kinase assay. A general protocol is as follows:

-

Preparation of pAMPK: The AMPK complex of interest is diluted in an appropriate reaction buffer and incubated at room temperature for 30 minutes to allow for phosphorylation, yielding the activated pAMPK.

-

Pre-incubation: Appropriately diluted MK-3903 in DMSO is added to the reaction buffer containing the pAMPK. The total volume of DMSO is kept low (e.g., 1.2 µL in a 15 µL reaction volume) to minimize solvent effects. The plate is briefly vortexed and incubated at room temperature for 30 minutes to allow for compound binding to the enzyme.

-

Kinase Reaction: The enzymatic reaction is initiated by the addition of a substrate mix containing ATP and a specific peptide substrate (e.g., SAMS peptide).

-

Incubation and Termination: The reaction plate is sealed and incubated at room temperature for 60 minutes. The reaction is then stopped by the addition of a quench buffer.

-

Detection: The amount of phosphorylated substrate is quantified using a suitable detection method, such as ADP-Glo™ Kinase Assay, which measures the amount of ADP produced.

Signaling Pathway

MK-3903 exerts its effects by directly activating AMPK, a central regulator of cellular metabolism. The activation of AMPK initiates a signaling cascade that shifts the cell from anabolic (energy-consuming) to catabolic (energy-producing) states.

Figure 1: Simplified AMPK signaling pathway activated by MK-3903.

In Vivo Pharmacology

Preclinical in vivo studies have demonstrated the therapeutic potential of MK-3903 in models of metabolic disease.

Efficacy in Diet-Induced Obese (DIO) Mice

Chronic oral administration of MK-3903 has been shown to robustly increase the phosphorylation of Acetyl-CoA Carboxylase (ACC), a direct downstream target of AMPK, in the liver, with more modest effects observed in skeletal muscle. This target engagement leads to improvements in lipid metabolism and insulin (B600854) sensitization in various mouse models.

Table 2: In Vivo Efficacy of MK-3903 in DIO Mice

| Animal Model | Dosing Regimen | Key Findings |

| Diet-Induced Obese (DIO) Mice | 3, 10, 30 mg/kg, oral, twice daily for 12 days | Increased ACC phosphorylation in liver and muscle, improved insulin sensitization. |

| High-fructose fed db/+ mice | 3, 10, 30 mg/kg, acute oral | Significant inhibition of hepatic fatty acid synthesis. |

Experimental Protocol: Diet-Induced Obesity (DIO) Mouse Model

A common protocol for inducing obesity in mice and testing the efficacy of compounds like MK-3903 is as follows:

-

Induction of Obesity: Male C57BL/6J mice are fed a high-fat diet (e.g., 45-60% kcal from fat) for a period of 8-12 weeks to induce obesity and insulin resistance.

-

Acclimation and Grouping: Mice are conditioned to the vehicle and dosing procedure for several days. They are then sorted into treatment groups based on body weight, blood glucose, and insulin levels to ensure homogeneity.

-

Dosing: MK-3903 is formulated in a suitable vehicle (e.g., 5% Tween 80, 0.25% methylcellulose, 0.02% SDS) and administered orally at specified doses and frequencies. A vehicle control group is included.

-

Monitoring: Food intake and body weight are measured daily. Blood glucose and insulin levels are monitored at baseline and at the end of the study.

-

Tissue Analysis: At the end of the treatment period, tissues such as the liver and skeletal muscle are collected to assess target engagement, such as the phosphorylation status of ACC, via methods like Western blotting.

Pharmacokinetics

The pharmacokinetic profile of MK-3903 has been characterized in several preclinical species.

Table 3: Pharmacokinetic Parameters of MK-3903

| Species | Systemic Plasma Clearance (mL/min/kg) | Volume of Distribution at Steady State (L/kg) | Terminal Half-life (h) | Oral Bioavailability (%) |

| C57BL/6 Mice | 5.0 - 13 | 0.6 - 1.1 | ~2 | 8.4 (vehicle dependent) |

| Sprague-Dawley Rats | 5.0 - 13 | 0.6 - 1.1 | ~2 | 27 - 78 |

| Beagle Dogs | 5.0 - 13 | 0.6 - 1.1 | ~2 | 27 - 78 |

Data compiled from multiple sources.

Experimental Protocol: Pharmacokinetic Studies

A general workflow for assessing the pharmacokinetics of MK-3903 in preclinical species is outlined below.

Figure 2: General workflow for a preclinical pharmacokinetic study.

Safety and Selectivity

Preclinical safety assessment indicates that MK-3903 is a weak reversible inhibitor of cytochrome P450 enzymes CYP3A4 and CYP2D6 in human liver microsomes, with apparent IC50 values greater than 50 µM. It does not exhibit time-dependent inhibition of CYP3A4 activity and is not a potent agonist of the pregnane X receptor (PXR).

Experimental Protocol: CYP Inhibition Assay

The potential for drug-drug interactions via CYP inhibition is commonly evaluated using an in vitro assay with human liver microsomes.

-

Incubation Mixture: A reaction mixture is prepared containing pooled human liver microsomes, a specific CYP probe substrate, and various concentrations of the test compound (MK-3903).

-

Reaction Initiation: The reaction is initiated by the addition of an NADPH-generating system.

-

Incubation and Termination: The mixture is incubated at 37°C for a specific time, and the reaction is then terminated by the addition of a stop solution (e.g., acetonitrile).

-

Analysis: The formation of the metabolite of the probe substrate is quantified using LC-MS/MS.

-

IC50 Determination: The concentration of the test compound that causes 50% inhibition of the probe substrate metabolism (IC50) is calculated.

Conclusion

The preclinical data for MK-3903 strongly support its profile as a potent and selective activator of AMPK. It demonstrates robust target engagement in vitro and in vivo, leading to beneficial effects on lipid metabolism and insulin sensitivity in animal models of metabolic disease. Its pharmacokinetic profile is characterized by moderate clearance and a relatively short half-life across species. The compound exhibits a favorable in vitro safety profile with respect to CYP inhibition. These findings underscore the potential of MK-3903 as a therapeutic candidate for metabolic disorders and provide a solid foundation for further development.

References

MK-3903: A Technical Guide to a Novel AMPK Activator and its Role in Cellular Energy Sensing

For Researchers, Scientists, and Drug Development Professionals

Abstract

MK-3903 is a potent and selective direct activator of AMP-activated protein kinase (AMPK), a critical regulator of cellular and systemic energy homeostasis. This technical guide provides an in-depth overview of MK-3903, focusing on its mechanism of action, quantitative biochemical and in-vivo activity, and its implications for cellular energy sensing. Detailed experimental protocols for key assays are provided, along with visualizations of relevant signaling pathways and experimental workflows to support further research and drug development efforts.

Introduction to MK-3903 and Cellular Energy Sensing

AMP-activated protein kinase (AMPK) is a highly conserved serine/threonine kinase that functions as a master sensor of cellular energy status.[1] In response to metabolic stress, such as an increase in the AMP:ATP ratio, AMPK is activated and works to restore energy balance by stimulating catabolic pathways that generate ATP and inhibiting anabolic, ATP-consuming processes.[1][2] Dysregulation of AMPK signaling is implicated in a variety of metabolic diseases, including type 2 diabetes and obesity, making it a key therapeutic target.

MK-3903 is a novel, orally bioavailable small molecule that directly activates AMPK.[3][4] Its potent and selective activation of AMPK makes it a valuable tool for studying the intricacies of cellular energy sensing and a promising candidate for the development of therapeutics for metabolic disorders. This guide will delve into the technical details of MK-3903's interaction with the AMPK pathway and its downstream metabolic consequences.

Mechanism of Action of MK-3903

MK-3903 is a direct activator of AMPK, meaning it does not rely on upstream kinases or changes in the cellular AMP:ATP ratio for its activity. It allosterically activates the phosphorylated AMPK complex, enhancing its kinase activity.

Signaling Pathway

The activation of AMPK by MK-3903 initiates a signaling cascade that impacts multiple downstream metabolic pathways. A simplified representation of this pathway is illustrated below.

References

Methodological & Application

Application Notes and Protocols for MK-3903, a Potent AMPK Activator

For Researchers, Scientists, and Drug Development Professionals

Introduction

MK-3903 is a potent and selective direct allosteric activator of AMP-activated protein kinase (AMPK), a crucial enzyme in the regulation of cellular energy homeostasis.[1][2][3][4] As a key sensor of the cell's energy status, AMPK activation can influence a wide array of metabolic processes, making it an attractive therapeutic target for metabolic diseases such as type 2 diabetes. This document provides detailed in vitro assay protocols to characterize the activity of MK-3903 and similar compounds.

Mechanism of Action

MK-3903 directly binds to the AMPK heterotrimeric complex, which consists of a catalytic α subunit and regulatory β and γ subunits, inducing a conformational change that leads to its activation. This allosteric activation mechanism is independent of the canonical pathway that involves an increase in the cellular AMP/ATP ratio. Activated AMPK proceeds to phosphorylate a multitude of downstream targets, effectively switching on catabolic pathways that generate ATP while switching off anabolic pathways that consume ATP.

Quantitative Data Summary

The following table summarizes the in vitro potency of MK-3903 against various human AMPK isoforms.

| AMPK Isoform Complex | EC50 (nM) | Maximal Activation (%) |

| α1β1γ1 | 8 | >50 |

| Other 9 pAMPK complexes | 8 - 40 | >50 |

| pAMPK5 | - | 36 (partial activation) |

| pAMPK6 | - | No activation |

Data sourced from publicly available research.[1]

Signaling Pathway

The diagram below illustrates the central role of AMPK in cellular energy regulation and the downstream effects of its activation by compounds like MK-3903.

Caption: AMPK signaling pathway activated by MK-3903.

Experimental Workflow: In Vitro AMPK Activation Assay

The following diagram outlines the major steps for determining the in vitro activity of MK-3903 using a luminescence-based kinase assay.

Caption: Workflow for the in vitro AMPK activation assay.

Detailed Experimental Protocol: ADP-Glo™ Kinase Assay for AMPK Activation

This protocol is adapted for the characterization of MK-3903 as an AMPK activator using the ADP-Glo™ Kinase Assay (Promega). This assay measures the amount of ADP produced in the kinase reaction, which is directly proportional to the kinase activity.

I. Materials and Reagents

-

Enzyme: Recombinant human AMPK (α1/β1/γ1 complex)

-

Substrate: SAMStide peptide (HMRSAMSGLHLVKRR)

-

Compound: MK-3903

-

Assay Kit: ADP-Glo™ Kinase Assay (Promega, Cat. No. V9101)

-

ADP-Glo™ Reagent

-

Kinase Detection Reagent

-

Ultra Pure ATP

-

ADP

-

-

Buffer: Kinase Reaction Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA, 50 µM DTT)

-

Activator (optional control): AMP

-

Solvent: Dimethyl sulfoxide (B87167) (DMSO)

-

Plates: White, opaque 384-well assay plates

-

Instrumentation: Luminometer

II. Reagent Preparation

-

MK-3903 Stock Solution: Prepare a 10 mM stock solution of MK-3903 in 100% DMSO.

-

Compound Dilution Series: Perform serial dilutions of the MK-3903 stock solution in DMSO to create a range of concentrations for testing (e.g., 10-point, 3-fold dilutions). Further dilute these in Kinase Reaction Buffer to achieve the final desired assay concentrations. The final DMSO concentration in the assay should be kept constant and low (e.g., ≤1%).

-

ATP Solution: Prepare a working solution of ATP in Kinase Reaction Buffer at twice the desired final concentration. The optimal ATP concentration should be at or near the Km for the specific AMPK isoform being tested.

-

Kinase/Substrate Mix: Prepare a master mix containing the AMPK enzyme and the SAMStide substrate in Kinase Reaction Buffer. The final concentration of each component should be optimized for the assay.

-

ADP-Glo™ Reagent and Kinase Detection Reagent: Prepare according to the manufacturer's instructions.

III. Assay Procedure

-

Compound Addition: Add 2.5 µL of the diluted MK-3903 solutions or vehicle control (DMSO in Kinase Reaction Buffer) to the wells of a 384-well plate.

-

Kinase/Substrate Addition: Add 2.5 µL of the Kinase/Substrate mix to each well.

-

Initiation of Kinase Reaction: Add 5 µL of the ATP working solution to each well to start the reaction. The total reaction volume is 10 µL.

-

Incubation: Gently mix the plate and incubate at 30°C for 60 minutes.

-

Stopping the Reaction: Add 10 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.

-

Incubation: Incubate the plate at room temperature for 40 minutes.

-

Signal Generation: Add 20 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal.

-

Incubation: Incubate the plate at room temperature for 30-60 minutes.

-

Measurement: Measure the luminescence of each well using a plate-reading luminometer.

IV. Data Analysis

-

Subtract the background luminescence (wells with no enzyme) from all experimental wells.

-

Normalize the data by setting the vehicle control (no MK-3903) as 0% activation and a positive control (e.g., a saturating concentration of a known activator or AMP) as 100% activation.

-

Plot the normalized data as a function of the logarithm of the MK-3903 concentration.

-

Fit the data to a sigmoidal dose-response curve using a suitable software (e.g., GraphPad Prism) to determine the EC50 value for MK-3903.

Disclaimer: This protocol is a general guideline. Researchers should optimize assay conditions, including enzyme and substrate concentrations, incubation times, and ATP concentration, for their specific experimental setup. Always refer to the manufacturer's instructions for the assay kit.

References

MK-3903 Cell Culture Treatment Guide: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

MK-3903 is a potent and selective allosteric activator of AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis.[1][2] AMPK activation can influence a variety of downstream signaling pathways, making MK-3903 a valuable tool for research in metabolism, oncology, and cellular stress responses. These application notes provide detailed protocols for the treatment of cultured cells with MK-3903 and for the analysis of its effects on key cellular processes.

Mechanism of Action

MK-3903 is a direct activator of AMPK, with a reported EC50 of 8 nM for the α1β1γ1 subunit.[1] It activates 10 of the 12 pAMPK complexes with EC50 values in the range of 8-40 nM.[1][2] Activation of AMPK by MK-3903 leads to the phosphorylation of downstream targets, which in turn modulates various cellular processes including glucose uptake, fatty acid oxidation, and protein synthesis, while inhibiting anabolic pathways like lipogenesis.

Signaling Pathway

The activation of AMPK by MK-3903 initiates a signaling cascade that impacts cell growth, proliferation, and survival. A simplified representation of this pathway is shown below.

References

Application Notes and Protocols: Determining the Optimal Concentration of MK-3903 for Cellular Assays

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for determining the optimal concentration of MK-3903, a potent and selective AMP-activated protein kinase (AMPK) activator, for use in cell-based assays. Detailed protocols for dose-response experiments and cytotoxicity assessment are included to establish an effective and non-toxic working concentration range.

Introduction to MK-3903

MK-3903 is a small molecule activator of AMP-activated protein kinase (AMPK), a key cellular energy sensor that plays a central role in regulating metabolic pathways.[1][2][3][4] As a potent and selective activator, MK-3903 is a valuable tool for studying the physiological and pathological roles of AMPK in various cellular processes. In enzymatic assays, MK-3903 activates the α1β1γ1 AMPK complex with an EC50 of 8 nM and demonstrates activity against 10 of the 12 pAMPK complexes with EC50 values ranging from 8 to 40 nM.[1] The optimal concentration for cell-based assays can vary depending on the cell type, experimental conditions, and desired endpoint. Therefore, it is crucial to empirically determine the optimal concentration for each specific application.

Quantitative Data Summary

The following table summarizes the key quantitative data for MK-3903 based on in vitro enzymatic and microsomal assays. This data serves as a starting point for designing dose-response experiments in a cellular context.

| Parameter | Value | Subunit/System | Reference |

| EC50 (AMPK activation) | 8 nM | α1β1γ1 subunit | |

| EC50 Range (AMPK activation) | 8 - 40 nM | 10 of 12 pAMPK complexes | |

| IC50 (CYP3A4 Inhibition) | > 50 µM | Human liver microsomes | |

| IC50 (CYP2D6 Inhibition) | > 50 µM | Human liver microsomes | |

| IC50 (Prostanoid DP2 Receptor Binding) | 1.8 µM | In the absence of human serum | |

| IC50 (Prostanoid DP2 Receptor Binding) | > 86 µM | In the presence of 10% human serum |

Signaling Pathway of MK-3903

MK-3903 directly activates AMPK, which in turn phosphorylates downstream targets to regulate cellular metabolism. A key downstream target is Acetyl-CoA Carboxylase (ACC), which is inactivated upon phosphorylation by AMPK. This leads to a decrease in malonyl-CoA levels, resulting in the inhibition of fatty acid synthesis and the promotion of fatty acid oxidation.

Experimental Protocols

Preparation of MK-3903 Stock Solution

Proper preparation of the stock solution is critical for accurate and reproducible results.

Materials:

-

MK-3903 powder

-

Dimethyl sulfoxide (B87167) (DMSO), cell culture grade

-

Sterile, nuclease-free microcentrifuge tubes

Protocol:

-

Prepare a high-concentration stock solution of MK-3903 (e.g., 10 mM) in DMSO. For example, to prepare 1 mL of a 10 mM stock solution of MK-3903 (Molecular Weight: 454.90 g/mol ), dissolve 4.55 mg of MK-3903 in 1 mL of DMSO.

-

Vortex thoroughly to ensure complete dissolution. Gentle warming (e.g., 37°C) may be applied if necessary.

-

Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

-

Store the aliquots at -20°C or -80°C for long-term storage.

Protocol for Determining Optimal Concentration

This protocol outlines a dose-response experiment to identify the optimal concentration of MK-3903 for activating AMPK in a specific cell line. The primary readout is the phosphorylation of AMPK and its downstream target ACC, assessed by Western blotting.

Materials:

-

Cell line of interest

-

Complete cell culture medium

-

Multi-well plates (e.g., 6-well or 12-well)

-

MK-3903 stock solution (10 mM in DMSO)

-

Phosphate-buffered saline (PBS)

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-phospho-AMPKα (Thr172), anti-AMPKα, anti-phospho-ACC (Ser79), anti-ACC

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Protocol:

-

Cell Seeding: Seed the cells in a multi-well plate at a density that will result in 70-80% confluency at the time of treatment.

-

Cell Culture: Incubate the cells overnight (or for 24 hours) in a humidified incubator at 37°C with 5% CO2.

-

Preparation of MK-3903 Dilutions: Prepare a series of dilutions of MK-3903 in complete cell culture medium. A suggested starting range is from 1 nM to 10 µM (e.g., 1 nM, 10 nM, 100 nM, 1 µM, 10 µM). Include a DMSO vehicle control (at the same final concentration as the highest MK-3903 concentration).

-

Cell Treatment: Remove the old medium from the cells and replace it with the medium containing the different concentrations of MK-3903 or the vehicle control.

-

Incubation: Incubate the cells for a predetermined time (e.g., 1 to 4 hours). The optimal incubation time may need to be determined empirically.

-

Cell Lysis:

-

Wash the cells once with ice-cold PBS.

-

Add an appropriate volume of ice-cold lysis buffer to each well.

-

Scrape the cells and transfer the lysate to a microcentrifuge tube.

-

Incubate on ice for 30 minutes, vortexing occasionally.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C.

-

Collect the supernatant containing the protein lysate.

-

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

-

Western Blotting:

-

Normalize the protein lysates to the same concentration and prepare samples for SDS-PAGE.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against pAMPK, AMPK, pACC, and ACC overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Add ECL substrate and visualize the bands using an imaging system.

-

-

Data Analysis: Quantify the band intensities for the phosphorylated and total proteins. Calculate the ratio of phosphorylated protein to total protein for both AMPK and ACC at each MK-3903 concentration. Plot the dose-response curve to determine the EC50 for AMPK and ACC phosphorylation.

Protocol for Cytotoxicity Assessment

It is essential to determine the concentration range at which MK-3903 is non-toxic to the cells. A common method for this is the MTT or a similar colorimetric assay that measures cell viability.

Materials:

-

Cell line of interest

-

Complete cell culture medium

-

96-well plates

-

MK-3903 stock solution (10 mM in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

Plate reader

Protocol:

-

Cell Seeding: Seed cells into a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well).

-

Cell Culture: Incubate the cells overnight.

-

Cell Treatment: Treat the cells with a range of MK-3903 concentrations (e.g., 0.1 µM to 100 µM) and a vehicle control.

-

Incubation: Incubate for a period relevant to your planned experiments (e.g., 24, 48, or 72 hours).

-

MTT Assay:

-

Add MTT reagent to each well and incubate for 2-4 hours at 37°C.

-

Add the solubilization solution to dissolve the formazan (B1609692) crystals.

-

Read the absorbance at 570 nm using a plate reader.

-

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to determine the concentration at which MK-3903 exhibits significant cytotoxicity.

Conclusion

The optimal concentration of MK-3903 for cell-based assays is a critical parameter that requires empirical determination. By following the detailed protocols for dose-response analysis of AMPK activation and cytotoxicity assessment, researchers can identify a concentration range that provides robust target engagement without compromising cell health. A starting point for most cell lines would be in the low to mid-nanomolar range, based on the enzymatic EC50 values. However, the final optimal concentration will be dependent on the specific cell type and experimental context.

References